tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
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Overview
Description
tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a combination of oxygen and nitrogen heteroatoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic core structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction using tert-butyl chloride and a suitable base.
Formation of the tetracyclic structure: This step involves further cyclization and functionalization to achieve the final tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: tert-Butyl chloride and a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride
- tert-Butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Uniqueness
tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate is unique due to its tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-5-9-7-4-8(10(9)6-15)12-11(7)17-12/h7-12H,4-6H2,1-3H3 |
InChI Key |
DNQISHJFYDPYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C4C3O4 |
Origin of Product |
United States |
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